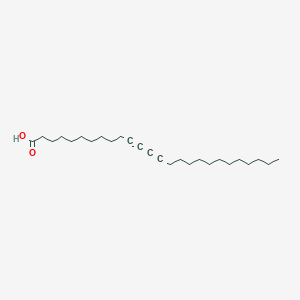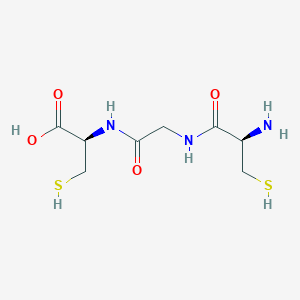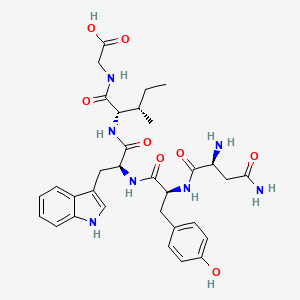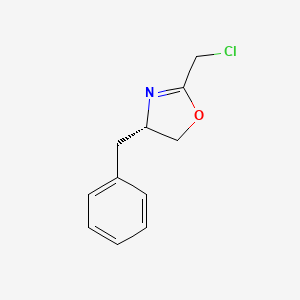
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole is a chiral compound with a unique structure that includes a benzyl group, a chloromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of (S)-glycidol with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) in stoichiometric amounts. This reaction leads to the formation of cyclic chloromethyl sulfite or sulfate derivatives, which can then be further processed to obtain the desired oxazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives with altered electronic properties.
Scientific Research Applications
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: A structurally similar compound with a dioxolane ring instead of an oxazole ring.
Cyclic (4S)-chloromethyl sulfite and sulfate derivatives of (S)-glycidol: Compounds with similar chloromethyl and cyclic structures.
Uniqueness
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a benzyl group, a chloromethyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
221196-90-3 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H12ClNO/c12-7-11-13-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI Key |
VANROMRJBPGFTM-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)CCl)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(N=C(O1)CCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)


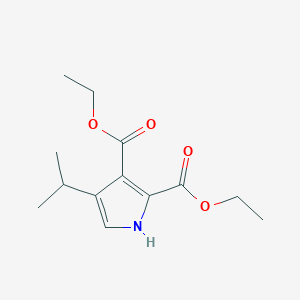
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

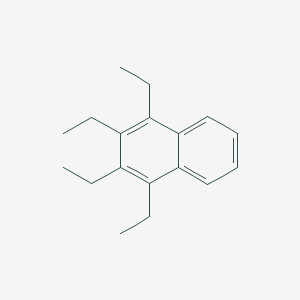

![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
